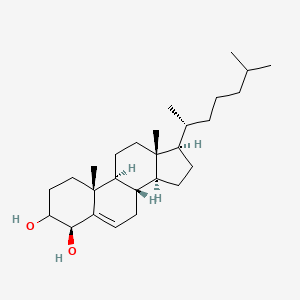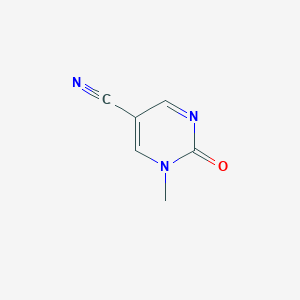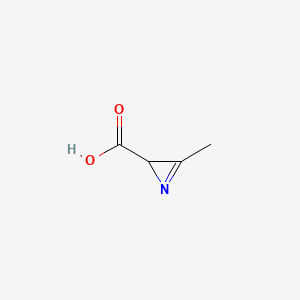
3-Methyl-2H-azirine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2H-azirine-2-carboxylic acid is a heterocyclic compound that belongs to the class of azirine carboxylic acids. It was first isolated from the soil bacterial strain Streptomyces aureus and is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2H-azirine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the FeCl2-catalyzed isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . Another method includes the use of rhodium catalysis to convert 5-heteroatom-substituted 4-haloisoxazoles into 2-halo-2H-azirine-2-carboxylic acid esters and amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of FeCl2 and rhodium catalysts in these reactions suggests that the industrial synthesis would require careful control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2H-azirine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles and isoxazoles under acidic conditions.
Reduction: Reduction reactions can convert the azirine ring into more stable structures.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Acetic acid (AcOH) and trifluoroacetic acid (TFA) are commonly used reagents for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxazoles and isoxazoles.
Reduction: Reduced azirine derivatives.
Substitution: Various azirine derivatives with different functional groups.
Scientific Research Applications
3-Methyl-2H-azirine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2H-azirine-2-carboxylic acid involves its interaction with bacterial cell walls. The polar electrophilic azirine fragment acts as a powerful Michael acceptor, covalently binding to nucleophilic sites such as cysteine or lysine residues in bacterial proteins . This interaction disrupts essential bacterial processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Azirinomycin: Another azirine carboxylic acid with similar antibacterial properties.
Motualevic Acid F: A long-chain azirine carboxylic acid isolated from marine sponges.
Dysidazirine: A natural azirine compound with structural similarities to sphingosine.
Uniqueness
3-Methyl-2H-azirine-2-carboxylic acid is unique due to its high antibacterial activity and relatively low cytotoxicity compared to other azirine derivatives . Its stability and solubility in water and organic solvents also make it a versatile compound for various applications .
Properties
CAS No. |
31772-89-1 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
3-methyl-2H-azirine-2-carboxylic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5-2)4(6)7/h3H,1H3,(H,6,7) |
InChI Key |
NHCHAEIJXKFNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


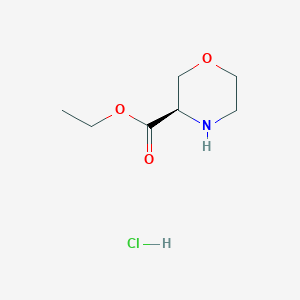


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)
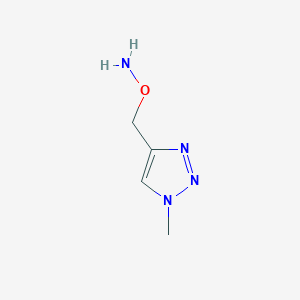
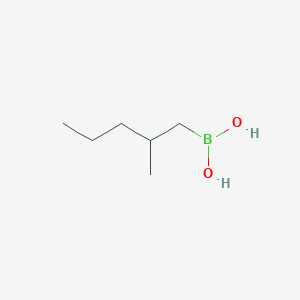
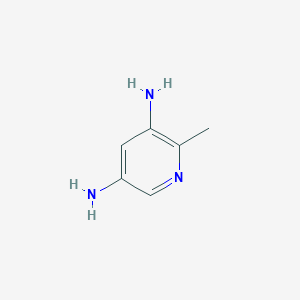
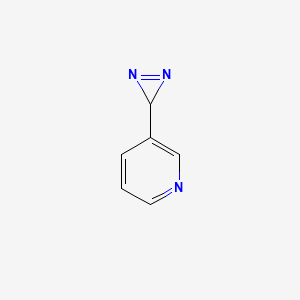
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)
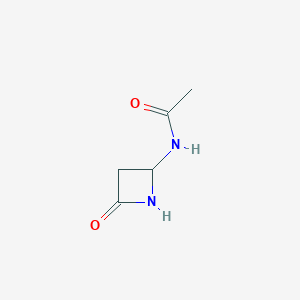

![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)
